N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that features a furan ring, a pyrazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One possible route could be:
Formation of the furan-2-yl-ethyl intermediate: This step might involve the reaction of furan with an appropriate alkylating agent under basic conditions.
Introduction of the pyrazole ring: The intermediate can be reacted with hydrazine derivatives to form the pyrazole ring.
Acetamide formation: The final step could involve the reaction of the intermediate with o-tolyloxy acetic acid or its derivatives under amide formation conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyrazole rings could play a role in these interactions by providing specific binding sites.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(p-tolyloxy)acetamide: Similar structure but with a para-substituted tolyloxy group.
N-(2-(thiophen-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is unique due to the specific combination of the furan, pyrazole, and acetamide groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14-6-2-3-7-16(14)24-13-18(22)19-12-15(17-8-4-11-23-17)21-10-5-9-20-21/h2-11,15H,12-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIIHZGRCWJENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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